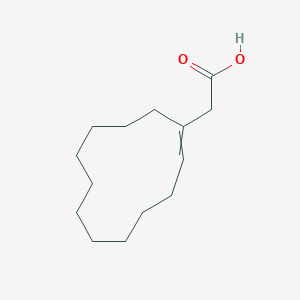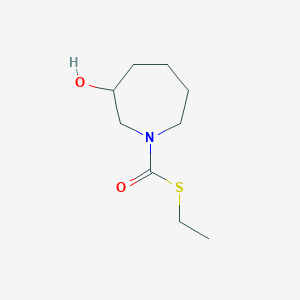
2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride is a chemical compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride typically involves the reaction of 4,5-dichloro-3(2H)-pyridazinone with morpholine in the presence of a suitable base. The reaction conditions may include:
- Solvent: Common solvents used include ethanol or methanol.
- Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
- Time: The reaction time can vary from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the morpholinoethyl group.
Reduction: Reduction reactions could potentially target the pyridazinone ring.
Substitution: The chlorine atoms on the pyridazinone ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in various substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: May be used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride would depend on its specific biological target. Generally, pyridazinone derivatives can act by:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate their activity.
Pathways Involved: The specific pathways would depend on the biological context, such as signaling pathways in cancer or metabolic pathways in microbial organisms.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-3(2H)-pyridazinone: The parent compound without the morpholinoethyl group.
2-Morpholinoethyl-3(2H)-pyridazinone: A similar compound without the chlorine atoms.
Other Pyridazinone Derivatives: Various derivatives with different substituents on the pyridazinone ring.
Uniqueness
2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride is unique due to the presence of both the morpholinoethyl group and the dichloro substitution on the pyridazinone ring. This combination of functional groups may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
65225-82-3 |
|---|---|
Molecular Formula |
C10H14Cl3N3O2 |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
4,5-dichloro-2-(2-morpholin-4-ylethyl)pyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C10H13Cl2N3O2.ClH/c11-8-7-13-15(10(16)9(8)12)2-1-14-3-5-17-6-4-14;/h7H,1-6H2;1H |
InChI Key |
YOOWVHMUWOUEED-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)C(=C(C=N2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14472292.png)
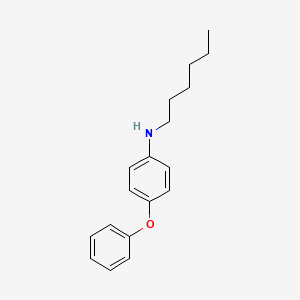
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
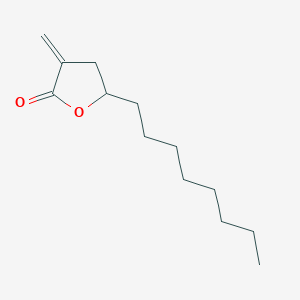
![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)

![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)

![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)
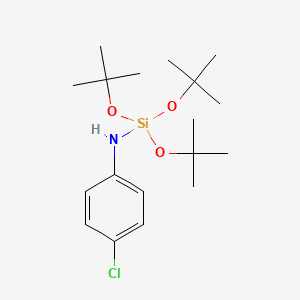

![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
